molecular formula C13H11F4NO3 B5747790 (E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid

(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid

Cat. No.: B5747790
M. Wt: 305.22 g/mol
InChI Key: GHRHYRRZGXHVMH-OWOJBTEDSA-N
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Description

(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a morpholine ring and multiple fluorine atoms

Properties

IUPAC Name

(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NO3/c14-9-7(1-2-8(19)20)10(15)12(17)13(11(9)16)18-3-5-21-6-4-18/h1-2H,3-6H2,(H,19,20)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRHYRRZGXHVMH-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions.

    Coupling with Phenyl Group: The fluorinated morpholine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of Prop-2-enoic Acid:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid is unique due to its combination of a morpholine ring and multiple fluorine atoms, which confer distinct chemical and biological properties

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